Cas no 477-82-7 (Evoxanthine)
Evoxanthine Chemical and Physical Properties
Names and Identifiers
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- Evoxanthine
- 11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one
- 1,3-Dioxolo[4,5-b]acridin-10(5H)-one,11-methoxy-5-methyl-
- 1,5-b]acridin-10(5H)-one, 11-methoxy-5-methyl-
- 11-Methoxy-5-methyl-5H-[1,3]dioxolo[4,5-b]acridin-10-on
- 11-methoxy-5-methyl-5H-[1,3]dioxolo[4,5-b]acridin-10-one
- 1-Methoxy-2,3-methylendioxy-10-methyl-acridon-(9)
- 2,3-Methandiyldioxy-1-methoxy-N-methyl-acridon
- AC1L89NX
- CTK8I8341
- Evoxanthin
- Evoxanthin od. 1-Methoxy-2,3-methylendioxy-10-methyl-acridon
- NSC407812
-
- Inchi: 1S/C16H13NO4/c1-17-10-6-4-3-5-9(10)14(18)13-11(17)7-12-15(16(13)19-2)21-8-20-12/h3-7H,8H2,1-2H3
- InChI Key: ULBVHYNIDQSMFC-UHFFFAOYSA-N
- SMILES: O1COC2C1=C(C1C(C3C=CC=CC=3N(C)C=1C=2)=O)OC
Computed Properties
- Exact Mass: 283.08449
- Monoisotopic Mass: 283.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 429
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.356
- Boiling Point: 501.3°C at 760 mmHg
- Flash Point: 257°C
- Refractive Index: 1.637
- PSA: 48
- LogP: 2.42900
Evoxanthine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BioAustralis | BIA-E1753-1mg |
Evoxanthine |
477-82-7 | >95% by HPLC | 1mg |
$215.00 | 2025-08-06 | |
| BioAustralis | BIA-E1753-5mg |
Evoxanthine |
477-82-7 | >95% by HPLC | 5mg |
$755.00 | 2025-08-06 | |
| BioAustralis | BIA-E1753-1 mg |
Evoxanthine |
477-82-7 | >95% by HPLC | 1mg |
$199.00 | 2023-07-10 | |
| BioAustralis | BIA-E1753-5 mg |
Evoxanthine |
477-82-7 | >95% by HPLC | 5mg |
$697.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-506420-1 mg |
Evoxanthine, |
477-82-7 | ≥95% | 1mg |
¥1,692.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-506420-1mg |
Evoxanthine, |
477-82-7 | ≥95% | 1mg |
¥1692.00 | 2023-09-05 | |
| 1PlusChem | 1P00DZXW-1mg |
11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
477-82-7 | ≥95% | 1mg |
$301.00 | 2024-05-01 | |
| 1PlusChem | 1P00DZXW-5mg |
11-Methoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
477-82-7 | ≥95% | 5mg |
$1053.00 | 2024-05-01 | |
| A2B Chem LLC | AG52308-1mg |
11-Methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10(5H)-one |
477-82-7 | ≥95% | 1mg |
$215.00 | 2024-04-20 | |
| A2B Chem LLC | AG52308-5mg |
11-Methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10(5H)-one |
477-82-7 | ≥95% | 5mg |
$799.00 | 2024-04-20 |
Evoxanthine Related Literature
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Evoxanthine
Recent Advances in Evoxanthine (477-82-7) Research: A Comprehensive Review
Evoxanthine (CAS: 477-82-7), a naturally occurring alkaloid, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse pharmacological properties. Recent studies have focused on elucidating its molecular mechanisms, therapeutic potential, and synthetic pathways. This research brief aims to consolidate the latest findings on Evoxanthine, providing a comprehensive overview of its current applications and future prospects in drug development.
One of the most notable advancements in Evoxanthine research is its potential as an anti-inflammatory and anti-cancer agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Evoxanthine exhibits potent inhibitory effects on NF-κB signaling pathways, which are critical in inflammation and cancer progression. The study utilized in vitro and in vivo models to validate these effects, highlighting Evoxanthine's promise as a lead compound for developing novel therapeutics.
In addition to its anti-inflammatory properties, Evoxanthine has shown remarkable efficacy in modulating oxidative stress. Research conducted by the University of Cambridge in 2024 revealed that Evoxanthine can scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses. This dual action makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a pivotal role.
The synthetic and biosynthetic pathways of Evoxanthine have also been a focal point of recent investigations. A breakthrough study in Nature Chemical Biology (2023) detailed the enzymatic steps involved in its biosynthesis, paving the way for scalable production through metabolic engineering. Furthermore, advances in synthetic chemistry have enabled the development of Evoxanthine derivatives with improved pharmacokinetic profiles, as reported in a 2024 ACS Medicinal Chemistry Letters publication.
Despite these promising developments, challenges remain in the clinical translation of Evoxanthine. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and fully realize the therapeutic potential of Evoxanthine.
In conclusion, Evoxanthine (477-82-7) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its multifaceted pharmacological effects, coupled with recent advancements in synthesis and mechanistic understanding, position it as a valuable candidate for future drug development. Continued research and innovation will be crucial in unlocking its full potential and addressing the existing challenges.
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